Mangostin

Cytotoxicity Cancer Biology Natural Product Isolation

Procure α-Mangostin for studies requiring a precisely characterized, abundant prenylated xanthone. Unlike β- or γ-mangostin, α-Mangostin acts as a mixed-mode BChE inhibitor, crucial for allosteric interaction studies. Its cytotoxic potency (ED50 8.21 µg/mL on SKBR3) is >19.5-fold higher than crude extracts, making it a validated reference for HTS assays. It also serves as a defined moderate antioxidant baseline (DPPH IC50 322.57 µM) and a challenging low-bioavailability model compound for novel drug delivery system evaluation. Simple substitution with other mangostins is scientifically invalid.

Molecular Formula C24H26O6
Molecular Weight 410.5 g/mol
CAS No. 6147-11-1
Cat. No. B1666899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMangostin
CAS6147-11-1
SynonymsAlpha-Mangostin;  NSC 139154;  NSC 27593;  NSC 30552;  NSC139154;  NSC27593;  NSC30552.
Molecular FormulaC24H26O6
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)OC)CC=C(C)C)O)C
InChIInChI=1S/C24H26O6/c1-12(2)6-8-14-16(25)10-19-21(22(14)27)23(28)20-15(9-7-13(3)4)24(29-5)17(26)11-18(20)30-19/h6-7,10-11,25-27H,8-9H2,1-5H3
InChIKeyGNRIZKKCNOBBMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in methanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mangostin (CAS 6147-11-1) for Scientific Research Procurement


Mangostin (CAS 6147-11-1), commonly referred to as α-Mangostin, is a naturally occurring prenylated xanthone primarily isolated from the pericarp of Garcinia mangostana L. (mangosteen) . It is characterized by a xanthone core (C13H8O2) with hydroxyl, methoxy, and isoprenyl substituents, giving it a molecular formula of C24H26O6 and a molecular weight of 410.46 g/mol . α-Mangostin is the most abundant and widely studied xanthone in mangosteen, and it exhibits a broad spectrum of in vitro biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, which makes it a key reference compound in natural product research and drug discovery programs [1].

Critical Considerations for Procuring Mangostin Over Generic Xanthone Analogs


The term 'mangostin' can be ambiguous in procurement, as it encompasses several closely related prenylated xanthones (α-, β-, and γ-mangostin) that are often co-isolated but possess distinct and non-interchangeable biological profiles [1]. Simple substitution of α-mangostin with β-mangostin, γ-mangostin, or other xanthone-rich extracts is not scientifically valid due to significant differences in their mechanism of enzyme inhibition, cellular potency, and selectivity [2]. For instance, while α- and γ-mangostin both inhibit cancer cell migration, they operate through divergent molecular pathways, with γ-mangostin uniquely suppressing CXCR4 mRNA expression [2]. Furthermore, their pharmacokinetic behaviors and stability differ, which has direct implications for in vivo study design and the selection of an appropriate reference standard. The quantitative evidence below provides the necessary comparator-based justification for a precise, compound-specific procurement strategy.

Quantitative Comparative Evidence for Mangostin (α-Mangostin) Selection


Cytotoxic Potency in SKBR3 Breast Cancer Cells: α-Mangostin vs. Water-Soluble Mangosteen Extract

In a direct comparative study, α-mangostin exhibited potent cytotoxicity against the SKBR3 human breast cancer cell line, with a median effective dose (ED50) of 8.21 μg/mL [1]. In stark contrast, a water-soluble extract fraction from the same mangosteen pericarp was non-toxic to the cells, showing no effect even at an ED50 exceeding 160 μg/mL [1]. This quantifies a >19.5-fold difference in potency between the purified α-mangostin and a non-xanthone fraction from the same source, underscoring the critical importance of compound identity over source material.

Cytotoxicity Cancer Biology Natural Product Isolation

Cholinesterase Inhibition Mechanism and Selectivity: α-Mangostin vs. γ-Mangostin vs. Garcinone C

α-Mangostin displays a unique enzyme inhibition profile compared to its closely related analog γ-mangostin. While both are inhibitors of butyrylcholinesterase (BChE), enzyme kinetic studies reveal that α-mangostin acts as a mixed-mode inhibitor of BChE, whereas γ-mangostin and garcinone C function as uncompetitive inhibitors [1]. Furthermore, α-mangostin is an AChE-selective inhibitor, whereas γ-mangostin is a dual inhibitor of both AChE and BChE . This difference in binding mode and enzyme selectivity has profound implications for structure-activity relationship (SAR) studies and the design of selective probes.

Enzyme Kinetics Neurodegeneration Alzheimer's Disease Cholinesterase Inhibitors

Antioxidant Capacity by DPPH Assay: α-Mangostin vs. Gartanin vs. Trolox Standard

The radical scavenging capacity of α-mangostin was evaluated against the synthetic vitamin E analog Trolox and the co-occurring xanthone gartanin in a DPPH assay [1]. α-Mangostin showed moderate activity with an IC50 of 322.57 µM, while gartanin was significantly more potent with an IC50 of 8.42 µM. Both were less potent than the positive control Trolox (IC50 = 5 µM) [1]. This quantifies the specific antioxidant potential of α-mangostin within its chemical class and highlights that it is not the most potent antioxidant xanthone in mangosteen pericarp.

Antioxidant Free Radical Scavenging Natural Product Chemistry

Comparative Bioavailability: Pure α-Mangostin vs. α-Mangostin in a Fruit Extract

The route of administration and matrix composition significantly alter the pharmacokinetic profile of α-mangostin. A comparative study in rats demonstrated that when administered as a component of a mangosteen fruit extract, the conjugation of α-mangostin was slower, leading to increased systemic exposure of the free (unconjugated) compound compared to the administration of pure α-mangostin [1]. Both pure and extract-derived α-mangostin underwent intensive first-pass metabolism, but the extract matrix provided a protective effect against rapid conjugation [1]. The absolute bioavailability of pure γ-mangostin was found to be extremely low, with a short distribution half-life of 2.40 minutes and an elimination half-life of 1.52 hours in rats .

Pharmacokinetics Drug Metabolism ADME Bioavailability

Defined Research Applications for Procured α-Mangostin (CAS 6147-11-1)


Investigating Mixed-Mode Cholinesterase Inhibition

Procure α-mangostin for advanced enzymology studies focused on the kinetic mechanisms of BChE and AChE inhibition. Its role as a mixed-mode inhibitor of BChE, distinct from the uncompetitive mechanism of γ-mangostin, makes it an essential tool for elucidating allosteric and active-site interactions [1]. This scenario is directly supported by the evidence in Section 3, which details its unique inhibition profile relative to other mangosteen xanthones.

Cancer Cell Line Screening for Cytotoxic Activity

Utilize α-mangostin as a purified cytotoxic reference standard in high-throughput screening assays. The >19.5-fold difference in potency between pure α-mangostin (ED50 8.21 µg/mL) and a water-soluble extract (>160 µg/mL) on SKBR3 breast cancer cells validates its use as the key bioactive component for identifying and validating novel anticancer agents [2].

Structure-Activity Relationship (SAR) Studies for Antioxidant Xanthones

Use α-mangostin as a specific comparative compound to benchmark antioxidant activity in SAR studies of prenylated xanthones. Its moderate DPPH scavenging capacity (IC50 322.57 µM), which is 38.3-fold less potent than the co-occurring gartanin (IC50 8.42 µM), provides a clear, quantifiable baseline for evaluating the impact of structural modifications on free radical scavenging [3].

Pharmacokinetic and Drug Delivery System Development

Employ pure α-mangostin as a low-bioavailability model compound for evaluating novel drug delivery systems, such as solid lipid nanoparticles. Its rapid conjugation and first-pass metabolism, as detailed in comparative PK studies, provide a challenging profile for testing formulations designed to enhance oral uptake and systemic exposure [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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